2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Description
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 956015-52-4) is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, a nitro group at position 4, and a 2,2,2-trifluoroethoxy group at position 1. Its molecular formula is C₈H₄F₄NO₃, and it is listed with a purity of 95% in commercial catalogs .
Properties
IUPAC Name |
2-fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRHGZONVMGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234922 | |
| Record name | 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956015-52-4 | |
| Record name | 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956015-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the trifluoroethoxy group. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Etherification: The nitro-fluorobenzene intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoroethoxy group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 2-Fluoro-4-amino-1-(2,2,2-trifluoroethoxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Carboxylic acids or other oxidized products
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a precursor or intermediate in the synthesis of pharmaceuticals. Its fluorinated groups can enhance metabolic stability and bioavailability of drug candidates.
- Case Study : Research indicates that fluorinated aromatic compounds can exhibit improved pharmacokinetic properties. For instance, derivatives of 2-fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene have been explored for their potential as anti-cancer agents due to their ability to interfere with cellular signaling pathways .
Materials Science
In materials science, this compound can be utilized in the development of advanced materials with specific thermal and mechanical properties.
- Application : The incorporation of fluorinated compounds in polymers can enhance their hydrophobicity and chemical resistance. Studies have shown that adding this compound to polymer matrices improves their thermal stability .
Environmental Chemistry
The environmental impact of fluorinated compounds is a significant area of research due to their persistence and potential toxicity.
- Research Findings : Investigations into the degradation pathways of such compounds reveal that they may undergo transformation under specific environmental conditions. Understanding these pathways is crucial for assessing their ecological risks .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development | Improved pharmacokinetics in fluorinated drugs |
| Materials Science | Polymer enhancement | Increased thermal stability and hydrophobicity |
| Environmental Chemistry | Degradation studies | Persistence in the environment; need for monitoring |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and trifluoroethoxy groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: YF-1414
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethoxy)benzene (YF-1414, CAS: 1881328-94-4) is a positional isomer of the target compound. Both share identical substituents (fluoro, nitro, and trifluoroethoxy groups) but differ in their positions on the benzene ring:
- Target compound : Fluoro (position 2), nitro (position 4), trifluoroethoxy (position 1).
- YF-1414 : Fluoro (position 1), nitro (position 4), trifluoroethoxy (position 2).
This positional variation alters electronic distribution and steric effects. For example, the nitro group at position 4 in both compounds exerts strong electron-withdrawing effects, but the trifluoroethoxy group’s placement may influence solubility and reactivity in substitution reactions. Both compounds are listed at 95% purity, suggesting comparable synthetic challenges .
Nitro-Fluorotoluene Derivatives
Several fluoro-nitrotoluene derivatives (e.g., 3-Fluoro-2-nitrotoluene, 4-Fluoro-3-nitrotoluene) share the nitro and fluoro substituents but lack the trifluoroethoxy group . Key differences include:
- Substituent Effects: The trifluoroethoxy group in the target compound introduces stronger electron-withdrawing effects compared to methyl or hydrogen groups in nitrotoluenes.
- Applications : Nitrotoluenes are often intermediates in dyes or pharmaceuticals, while the target compound’s trifluoroethoxy group may expand its utility in agrochemicals or materials science.
Pesticide Analogs: Oxyfluorfen and Nitrofluorfen
Oxyfluorfen (CAS: 42874-03-3) and nitrofluorfen (CAS: 41099-11-8) are structurally related nitroaromatic pesticides. While they share nitro and trifluoromethyl/phenoxy groups, their substituent arrangements differ significantly :
| Compound | Key Substituents | Applications |
|---|---|---|
| Target Compound | Fluoro, nitro, trifluoroethoxy | Unknown (likely intermediate) |
| Oxyfluorfen | Chloro, nitro, trifluoromethyl, phenoxy | Herbicide |
| Nitrofluorfen | Chloro, nitro, trifluoromethyl | Herbicide |
Brominated and Adamantyl-Substituted Analogs
- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5): This compound replaces the trifluoroethoxy group with bromo and methoxy substituents. Bromine’s higher leaving-group ability could make it more reactive in substitution reactions than the fluorine-containing target compound .
- 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene (CAS: 929000-50-0): The adamantyl group introduces significant steric hindrance, reducing reactivity compared to the target compound’s simpler substituents .
Key Data Table
Research Findings and Implications
- Electronic Effects : The trifluoroethoxy group in the target compound enhances electrophilicity, making it a candidate for reactions requiring strong electron-deficient aromatic systems.
- Synthesis Challenges : Discontinuation by suppliers suggests synthetic or stability issues, possibly due to the trifluoroethoxy group’s sensitivity.
- Comparative Reactivity : Positional isomerism (vs. YF-1414) and substituent variations (vs. nitrotoluenes or brominated analogs) highlight the need for tailored synthetic protocols.
Biological Activity
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique properties imparted by the trifluoroethoxy and nitro groups make this compound an interesting subject of study in pharmacology and toxicology.
- Molecular Formula : CHFNO
- Molecular Weight : 209.1 g/mol
- CAS Number : 69411-67-2
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of the trifluoroethoxy group is believed to enhance membrane permeability, leading to increased efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The nitro group is known for its ability to undergo reduction in biological systems, potentially leading to reactive intermediates that can damage cellular components. In vitro assays have indicated that this compound can induce apoptosis in specific cancer cell lines, although further studies are required to elucidate the precise mechanisms involved.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, fluorinated analogs have been shown to act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This could imply that this compound might alter the pharmacokinetics of co-administered drugs.
Case Studies and Research Findings
- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry examined a series of fluorinated benzene derivatives and found that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) explored the cytotoxic effects of fluorinated nitro compounds on breast cancer cell lines. The study reported a dose-dependent increase in apoptosis markers when treated with this compound .
- Enzyme Interaction Studies : A recent investigation into the metabolic pathways of fluorinated compounds indicated that this compound could inhibit CYP450 enzymes at micromolar concentrations, suggesting potential drug-drug interactions .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
